The synthesis of (11E,13Z)-15-oxoicosa-11,13-dienoic acid typically involves the oxidation of its precursor, 15-hydroxy-11Z,13E-eicosadienoic acid. Various oxidizing agents can be employed for this purpose:
The reaction conditions are critical to ensure high yield and purity. Often, purification steps such as chromatography are implemented to isolate the desired compound effectively .
The molecular structure of (11E,13Z)-15-oxoicosa-11,13-dienoic acid features a long carbon chain with two double bonds located at the 11th and 13th positions. The oxo group is located at the 15th carbon.
The structural representation can be summarized by its InChI key: QZCMHXPXGACWLJ-QWAPPMFBSA-N, which provides a unique identifier for chemical substances.
(11E,13Z)-15-oxoicosa-11,13-dienoic acid is involved in several chemical reactions:
The mechanism of action for (11E,13Z)-15-oxoicosa-11,13-dienoic acid primarily involves its role in cellular signaling pathways related to inflammation and pain response. The compound acts as a lipid mediator that can influence the activity of various enzymes and receptors involved in inflammatory processes.
Research has indicated that it may modulate the production of pro-inflammatory cytokines and other mediators, thereby affecting immune responses and potentially alleviating conditions associated with chronic inflammation .
(11E,13Z)-15-oxoicosa-11,13-dienoic acid has several scientific applications:
The systematic name (11E,13Z)-15-oxoicosa-11,13-dienoic acid provides precise structural information according to International Union of Pure and Applied Chemistry (IUPAC) conventions. Breaking down this nomenclature:
This compound falls under the broader category of oxylipins (oxidized fatty acids) and more specifically eicosanoids, which are signaling molecules derived from 20-carbon (C20) polyunsaturated fatty acids (PUFAs) [3]. It is classified as an oxo-fatty acid derivative due to the ketone functional group at position 15. Within eicosanoid subfamilies, it represents an enzymatic isomerization product of prostaglandin A₁ rather than a cyclooxygenase or lipoxygenase metabolite [1].
Table 1: Structural Features and Classification of (11E,13Z)-15-Oxoicosa-11,13-dienoic Acid
| Characteristic | Description |
|---|---|
| Systematic Name | (11E,13Z)-15-Oxoicosa-11,13-dienoic acid |
| Carbon Chain Length | 20 carbons |
| Functional Groups | Carboxylic acid (C1), ketone (C15), conjugated diene system (Δ¹¹,¹³) |
| Double Bond Geometry | 11E (trans), 13Z (cis) |
| Parent Fatty Acid | Derived from prostaglandin A₁ (C20:4, ω-6) |
| Eicosanoid Subclass | Oxo-dienoic acid / Enzymatic isomerization product |
| Structural Analogs | Prostaglandin B₁ (PGB₁; non-enzymatic isomerization product) |
Key structural characteristics confirmed through advanced analytical techniques include:
This specific arrangement of functional groups and double bond geometries distinguishes it from other oxo-eicosanoids such as prostaglandins of the B series (e.g., PGB₁), which possess a different double bond arrangement resulting from non-enzymatic isomerization under alkaline conditions [1].
The discovery of (11E,13Z)-15-oxoicosa-11,13-dienoic acid occurred during a pivotal era in lipid mediator research. The 1960s and 1970s witnessed rapid advancement in prostaglandin biochemistry, culminating in the 1982 Nobel Prize in Physiology or Medicine awarded to Bergström, Samuelsson, and Vane for their work on these compounds [2]. The enzymatic conversion of prostaglandins to novel metabolites became a major research focus, leading to the identification of new enzymatic pathways beyond the classical cyclooxygenase and lipoxygenase routes.
In this context, the specific discovery of (11E,13Z)-15-oxoicosa-11,13-dienoic acid was reported in 1972 in the Journal of Lipid Research [1]. Key aspects of its discovery and historical significance include:
Table 2: Key Milestones in the Discovery and Characterization of (11E,13Z)-15-Oxoicosa-11,13-dienoic Acid
| Timeline | Milestone Achievement | Significance |
|---|---|---|
| Early 1960s | Structural elucidation of primary prostaglandins (PGE, PGF, PGA) | Foundation for understanding prostaglandin metabolism |
| 1971-1972 | Discovery of thromboxane and prostacyclin pathways | Expanded view of eicosanoid diversity beyond primary prostaglandins |
| 1972 | Identification and structural characterization of the isomerase product from PGA₁ in cat plasma [1] | First evidence of specific enzymatic isomerization of PGA to dienone structure |
| Late 1970s | Purification and characterization of prostaglandin isomerases | Confirmation of enzymatic pathway distinct from spontaneous isomerization |
The discovery of this compound had several important implications for eicosanoid biochemistry:
This compound's discovery occurred during the broader "golden age" of eicosanoid research that also saw the identification of thromboxanes (1975), prostacyclin (1976), and leukotrienes (1979) [2] [3]. While not as extensively studied as these major eicosanoid classes, (11E,13Z)-15-oxoicosa-11,13-dienoic acid remains an important example of the structural and functional diversity generated through enzymatic transformations of fatty acid precursors. Its characterization contributed to the foundational understanding that eicosanoids comprise "a diverse group of biologically active compounds" arising from polyunsaturated fatty acids through multiple enzymatic pathways [2] [3].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: